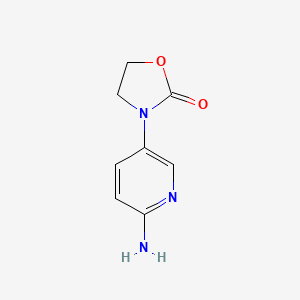![molecular formula C20H22N4O3S B12275274 N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B12275274.png)
N-[4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}sulfamoyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida es un compuesto orgánico complejo que presenta un anillo de pirazol, un grupo fenilo y un grupo sulfamoil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida típicamente involucra múltiples pasos. Un enfoque común es la aminación de Buchwald-Hartwig, que implica el acoplamiento de un haluro de arilo con una amina en presencia de un catalizador de paladio . Las condiciones de reacción a menudo incluyen el uso de xantphos como ligando y carbonato de cesio como base.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente involucraría la optimización del proceso de aminación de Buchwald-Hartwig para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir enlaces dobles en enlaces simples.
Sustitución: Los anillos fenilo y pirazol pueden sufrir reacciones de sustitución electrofílica o nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia como agentes reductores.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para la sustitución electrofílica, mientras que los nucleófilos como las aminas o los tioles se pueden utilizar para la sustitución nucleofílica.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfoxidos o sulfonas, mientras que la reducción podría producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en el estudio de la inhibición enzimática y las interacciones proteína-ligando.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida implica su interacción con objetivos moleculares específicos. El anillo de pirazol puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas . El grupo sulfamoil puede formar enlaces de hidrógeno con residuos de aminoácidos, lo que mejora la afinidad de unión y la especificidad.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[4-(1H-pirazol-4-il)fenil]acetamida
- N-[4-(1-metil-1H-pirazol-4-il)fenil]acetamida
- N-[4-(1H-pirazol-4-il)fenil]sulfamoilfenilacetamida
Unicidad
N-[4-({2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}sulfamoil)fenil]acetamida es única debido a la presencia tanto de un anillo de pirazol como de un grupo sulfamoil. Esta combinación permite una reactividad química diversa y una actividad biológica potencial, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C20H22N4O3S |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
N-[4-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)23-19-7-9-20(10-8-19)28(26,27)22-12-11-16-3-5-17(6-4-16)18-13-21-24(2)14-18/h3-10,13-14,22H,11-12H2,1-2H3,(H,23,25) |
Clave InChI |
FGRTWWSDWBZHRQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


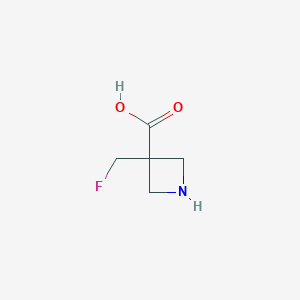
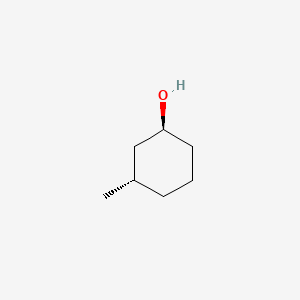
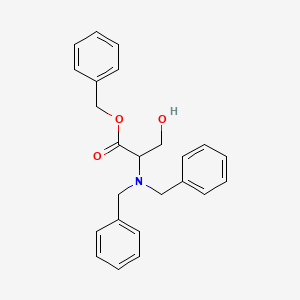
![3,5-diethyl 2,6-dimethyl-4-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12275212.png)
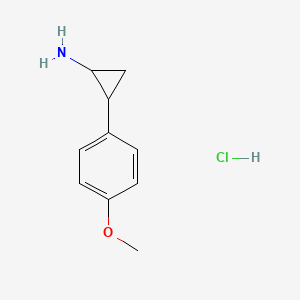
![4-[4-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12275221.png)


![6-bromo-2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12275239.png)
![(1R,3S,4R)-4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid](/img/structure/B12275240.png)
![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B12275249.png)
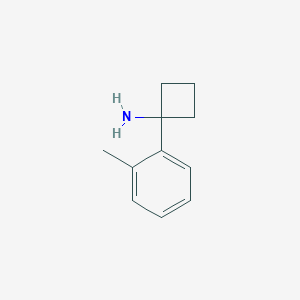
![(1R,4R)-5,5-difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12275261.png)
